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(4-bromobuta-1,3-dien-1-yl)benzene

Cat. No.: B6153348
CAS No.: 188802-38-2
M. Wt: 209.1
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Description

(4-bromobuta-1,3-dien-1-yl)benzene is a member of the halogenated conjugated dienes, a class of organic compounds characterized by a system of alternating double and single bonds, with at least one halogen atom attached. jove.com The specific arrangement of its atoms—a phenyl group and a bromine atom at opposite ends of a four-carbon conjugated system—imparts unique reactivity to the molecule, making it a valuable tool in the arsenal (B13267) of synthetic chemists.

The presence of the conjugated π-system allows for the delocalization of electrons across the molecule, which influences its stability and chemical behavior. jove.com This delocalization, combined with the presence of the bromine atom, a good leaving group, makes this compound a versatile reagent in a variety of chemical transformations.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₉Br lookchem.comchemspider.com
Molecular Weight 209.085 g/mol lookchem.com
CAS Number 80350-66-9 lookchem.com
Appearance (No data available)
Boiling Point (No data available)
Melting Point (No data available)
Solubility (No data available)

Properties

CAS No.

188802-38-2

Molecular Formula

C10H9Br

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromobuta 1,3 Dien 1 Yl Benzene and Its Stereoisomers

Diverse Synthetic Routes to the 1,3-Dienyl Bromide Scaffold

The construction of the 1,3-dienyl bromide scaffold can be achieved through several distinct synthetic routes, including palladium-catalyzed reactions, phosphine-mediated brominations, and classic olefination strategies.

Palladium-catalyzed cross-coupling reactions are a powerful tool in forming carbon-carbon bonds. Decarboxylative coupling, in particular, uses readily available carboxylic acids as substrates. wikipedia.org While a direct synthesis of (4-bromobuta-1,3-dien-1-yl)benzene via this method is not prominently documented, related transformations provide a viable conceptual framework. For instance, the palladium-catalyzed decarboxylative cross-coupling of 2,4-dienoic acids with aryl halides has been shown to efficiently produce (E,E)-1,4-diarylbutadienes. nih.gov This reaction demonstrates the feasibility of using a dienoic acid precursor to construct the butadiene core.

A hypothetical route to the target molecule could involve the decarboxylative coupling of a suitable bromo-substituted dienoic acid with benzene or the coupling of a phenyl-substituted dienoic acid with a bromine source. Another related approach involves the coupling of alkynyl carboxylic acids, such as phenylpropiolic acid, with aryl halides, which could generate an enyne precursor that might be further elaborated into the desired bromodiene. nih.govresearchgate.net

Table 1: Example of a Related Palladium-Catalyzed Decarboxylative Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product Type Stereochemistry

A common and effective method for converting allylic or dienyl alcohols into the corresponding bromides is through the use of a phosphine (B1218219)/halogen reagent system. The Appel reaction, using triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrabromide (CBr₄), or alternatively N-bromosuccinimide (NBS), is a prime example of this strategy.

This approach would begin with the synthesis of 4-phenylbuta-1,3-dien-1-ol. This dienol precursor could then be treated with PPh₃ and CBr₄ or NBS. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 or SN2' fashion to yield the desired this compound. This method is often advantageous due to its mild conditions and good yields. The stereochemistry of the starting alcohol can often be transferred to the product, although allylic rearrangements are possible.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for alkene synthesis and are well-suited for constructing conjugated diene systems. brainly.commasterorganicchemistry.comlibretexts.org These reactions involve the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.com

To synthesize the backbone of this compound, several Wittig-based strategies can be envisioned:

Strategy 1: Reaction of a cinnamaldehyde with a brominated Wittig reagent, such as (bromomethyl)triphenylphosphonium bromide.

Strategy 2: Reaction of benzaldehyde with a 3-bromo-2-propenylphosphonium ylide.

Strategy 3: A two-step approach where a Wittig reaction is first used to form a non-brominated phenylbutadiene derivative (e.g., from benzaldehyde and an appropriate C3-ylide), followed by a selective allylic bromination.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides typically produce (Z)-alkenes. commonorganicchemistry.com This provides a degree of control over the geometry of the newly formed double bond.

Achieving stereocontrol is crucial in synthesis, and several methods are amenable to producing specific isomers of this compound. The (1E,3E)-isomer is often the thermodynamically most stable configuration.

Palladium-Catalyzed Coupling: As previously mentioned, decarboxylative couplings of 2,4-dienoic acids with aryl halides have been reported to proceed with high (E,E) selectivity. nih.gov This suggests that a similar strategy, if developed for the target molecule, could be highly stereoselective.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE modification of the Wittig reaction, which uses phosphonate esters, almost exclusively produces the (E)-alkene. By strategically choosing the disconnection point, the HWE reaction can be used to install one of the double bonds with high E-selectivity. For example, reacting benzaldehyde with a diethyl (3-bromo-2-propenyl)phosphonate would be expected to give a high E/Z ratio for the newly formed double bond.

Sulfone Chemistry: The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis, typically favoring the E-isomer.

The existence of characterized compounds like 1-bromo-3-[(1E,3E)-4-phenyl-1,3-butadienyl]benzene underscores the successful application of stereocontrolled synthetic methods in this chemical space. chemsynthesis.com

The synthetic methods described can be adapted to produce various isomers and analogues. For example, the isomeric compound 1-bromo-4-(buta-1,3-dien-1-yl)benzene, where the bromine is on the phenyl ring, could be synthesized using a Wittig reaction between 4-bromobenzaldehyde and an appropriate C3-ylide. chemspider.comnih.gov Similarly, analogues with different substituents on the phenyl ring or the butadiene chain can be accessed by starting with appropriately functionalized precursors. mdpi.com

The synthesis of 1,3-dibromobenzene could serve as a starting material for more complex structures where the bromobutadienyl moiety is attached to a dibrominated aromatic core. youtube.com

Table 2: Examples of Isomers and Analogues

Compound Name Structural Difference from Target Potential Synthetic Precursor
1-Bromo-4-(buta-1,3-dien-1-yl)benzene Bromine on phenyl ring (para) 4-Bromobenzaldehyde
1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadienyl]benzene Phenyl group at C4, bromo-phenyl at C1 3-Bromobenzaldehyde

Precursor Design and Functional Group Interconversion Strategies

Effective synthesis relies on strategic precursor design and the application of functional group interconversions (FGI). ub.edufiveable.mesolubilityofthings.com FGI refers to the conversion of one functional group into another, which is a cornerstone of multi-step synthesis. imperial.ac.uk

In the context of this compound, key precursor designs include:

Dienols: Synthesizing 4-phenylbuta-1,3-dien-1-ol allows for a late-stage conversion to the target bromide via substitution reactions (e.g., using PPh₃/CBr₄).

Aldehydes/Ketones and Phosphonium Salts: These are the essential building blocks for Wittig and HWE reactions. The desired functionality (phenyl group, bromine atom) can be incorporated into either the carbonyl component or the phosphorus reagent.

Dienes: A precursor like 1-phenyl-1,3-butadiene could be synthesized first, followed by a selective bromination reaction. However, controlling the regioselectivity of electrophilic addition to a conjugated diene can be challenging, potentially leading to mixtures of 1,2- and 1,4-addition products. youtube.comyoutube.commasterorganicchemistry.com

Functional group interconversion strategies are critical throughout these synthetic routes. For example, the preparation of a phosphonium salt for a Wittig reaction involves the conversion of an alkyl halide. masterorganicchemistry.com The reduction of a carboxylic acid or ester to an alcohol could be necessary to prepare a dienol precursor. These transformations allow for a retrosynthetic disconnection of the target molecule into simpler, commercially available starting materials.

Generation from Phenylic Ketone Derivatives

The generation of this compound from phenylic ketone derivatives, such as 4-bromoacetophenone, can be achieved through olefination reactions that form carbon-carbon double bonds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for this transformation, typically involving the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate carbanion, respectively nih.govstudy.com.

A plausible synthetic route starting from a phenylic ketone like 4-bromoacetophenone would involve a two-step process. First, an initial olefination could introduce a two-carbon unit, followed by a second olefination to complete the diene system. For instance, a Wittig reaction between 4-bromoacetophenone and a vinylphosphonium salt could be envisioned, though the reactivity of ketones can be lower than aldehydes study.com.

A more common and often more stereoselective approach involves the use of aldehydes. Therefore, a practical synthesis would likely start from 4-bromobenzaldehyde. The Wittig reaction, for example, can be employed to construct the diene framework. In a typical procedure, a phosphonium ylide is generated by treating a phosphonium salt with a strong base. This ylide then reacts with the aldehyde to form the alkene study.comrsc.org. For the synthesis of a 1,3-diene, an allylic phosphonium salt is often used rsc.org.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative with several advantages, including often higher yields and easier removal of byproducts. This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, and it typically exhibits high E-selectivity nih.gov.

A general procedure for a Wittig-type synthesis of a phenyl-1,3-butadiene derivative is outlined in the table below, based on analogous syntheses of similar compounds rsc.org.

Table 1: Generalized Wittig Reaction for Phenyl-1,3-diene Synthesis
StepReagents and ConditionsPurposeStereochemical Outcome
1Allyltriphenylphosphonium bromide, n-BuLi, THF, 0 °CGeneration of the phosphorus ylide.-
24-Bromobenzaldehyde in THF, added dropwise at 0 °C, then stirred at room temperature.Reaction of the ylide with the aldehyde to form the diene.Typically a mixture of (E)- and (Z)-isomers.

Synthesis via Dienyl Ethers or Alcohols

The synthesis of this compound can also be approached through the manipulation of dienyl ethers or the dehydration of dienyl alcohols. These methods provide alternative pathways to the target diene, sometimes offering advantages in terms of starting material availability or stereocontrol.

The dehydration of a dienyl alcohol is a direct method to introduce the second double bond of the conjugated system. For instance, a 4-(4-bromophenyl)but-3-en-1-ol could be subjected to acid-catalyzed dehydration to yield the desired diene. The stereochemistry of the resulting diene would depend on the geometry of the starting alcohol and the reaction conditions, which can influence whether the elimination proceeds via an E1 or E2 mechanism. A study on the synthesis of 2-(4-methoxyphenyl)-1,3-butadiene involved the dehydration of 2-(4-methoxyphenyl)but-3-en-2-ol using pyridinium p-toluenesulfonate, which proceeded under mild conditions mdpi.com. This suggests that similar acid-catalyzed dehydration could be applicable for the synthesis of this compound.

While less commonly documented for this specific compound, synthetic routes involving dienyl ethers, such as silyl dienol ethers, are also plausible. These intermediates can be prepared from α,β-unsaturated ketones and can undergo various coupling reactions to introduce the phenyl group.

The following table summarizes a generalized approach for the synthesis via dehydration of a dienyl alcohol, based on analogous transformations mdpi.com.

Table 2: Generalized Synthesis via Dehydration of a Dienyl Alcohol
StepStarting MaterialReagents and ConditionsProductKey Transformation
14-(4-bromophenyl)but-3-en-1-olAcid catalyst (e.g., pyridinium p-toluenesulfonate), Toluene, HeatThis compoundDehydration to form the conjugated diene.

Optimization of Reaction Conditions for Isomer Selectivity

The stereochemical outcome of olefination reactions is highly dependent on the reaction conditions, and careful optimization can allow for the selective synthesis of a particular stereoisomer of this compound.

In the Wittig reaction , the stereoselectivity is influenced by the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) generally lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like esters or ketones) favor the formation of (E)-alkenes. The choice of solvent and the presence or absence of lithium salts can also play a crucial role. For the synthesis of conjugated dienes, where allylic phosphonium salts are used, mixtures of isomers are common rsc.org.

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-selectivity. This is attributed to the thermodynamic stability of the transition state leading to the (E)-isomer. However, modifications to the phosphonate reagent can reverse this selectivity. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in polar aprotic solvents (e.g., THF) at low temperatures, can provide high selectivity for the (Z)-isomer.

The following table outlines key parameters that can be adjusted to control the stereoselectivity of the HWE reaction for the synthesis of this compound, based on established principles nih.gov.

Table 3: Optimization of HWE Reaction Conditions for Isomer Selectivity
ParameterCondition for (E)-SelectivityCondition for (Z)-Selectivity (Still-Gennari)Rationale
Phosphonate ReagentStandard trialkyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetateElectron-withdrawing groups on the phosphonate accelerate the elimination step, favoring the kinetically controlled (Z)-product.
BaseNaH, NaOEtKHMDS, LHMDSStrong, non-coordinating bases prevent equilibration of intermediates, preserving the kinetic product.
SolventNon-polar (e.g., Toluene)Polar aprotic (e.g., THF)Polar solvents can stabilize the intermediates leading to the (Z)-isomer.
TemperatureRoom temperature or higherLow temperature (e.g., -78 °C)Lower temperatures favor the kinetic product over the thermodynamic product.

By carefully selecting the appropriate olefination method and optimizing the reaction conditions, it is possible to synthesize this compound with a high degree of stereochemical control, enabling access to specific isomers for further synthetic applications.

Chemical Reactivity and Advanced Organic Transformations of 4 Bromobuta 1,3 Dien 1 Yl Benzene

Cross-Coupling Reaction Pathways

The carbon-bromine bond in (4-bromobuta-1,3-dien-1-yl)benzene is a key site for functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex molecules.

Palladium-Catalyzed Amination Processes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgmdpi.com This reaction is highly effective for the amination of aryl and vinyl halides. rsc.orgelte.huorganic-chemistry.org While specific studies on the amination of this compound are not extensively documented, the reactivity of similar vinyl bromides suggests its viability in such transformations. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the vinyl bromide with a primary or secondary amine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org

A related transformation is the palladium-catalyzed aminocarbonylation, which introduces both an amine and a carbonyl group. This has been successfully applied to 1,3-dienes to produce β,γ-unsaturated amides. nih.gov This suggests that under appropriate conditions, this compound could potentially undergo similar transformations.

Table 1: Representative Palladium-Catalyzed Amination of Vinyl Halides This table is based on analogous reactions of similar vinyl bromides and serves as a predictive model for the reactivity of this compound.

AmineCatalyst/LigandBaseSolventProduct
MorpholinePd(OAc)₂ / tBuBrettPhosNaOtBuTolueneN-(4-phenylbuta-1,3-dien-1-yl)morpholine
AnilinePd₂(dba)₃ / XPhosK₃PO₄DioxaneN-phenyl-N-(4-phenylbuta-1,3-dien-1-yl)amine
BenzylaminePd(OAc)₂ / P(o-tol)₃Cs₂CO₃THFN-benzyl-N-(4-phenylbuta-1,3-dien-1-yl)amine

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds between two electrophiles, often employing a stoichiometric reductant like manganese or zinc. nih.govnih.gov These methods are particularly useful for the coupling of vinyl bromides with other organic halides. nih.gov The reaction proceeds under mild conditions and exhibits good functional group tolerance. rsc.org

While direct examples with this compound are scarce in the literature, the established reactivity of other vinyl bromides in nickel-catalyzed reductive couplings suggests its potential as a suitable substrate. nih.gov For instance, the coupling of vinyl bromides with alkyl or aryl halides can be achieved to form more complex olefinic structures. The choice of ligand and reductant is critical for the efficiency and selectivity of these reactions.

Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Vinyl Bromides This table illustrates the potential reactivity of this compound based on known transformations of analogous compounds.

Coupling PartnerCatalyst/LigandReductantSolventProduct
Benzyl chlorideNiCl₂ / Chiral PHOXMnDMF(5-Phenylpenta-1,3-dien-1-yl)benzene
Aryl bromideNiBr₂·diglyme / BipyridineZnDMA1-Aryl-4-phenylbuta-1,3-diene
Alkyl iodideNiI₂ / TerpyridineZnTHF1-Alkyl-4-phenylbuta-1,3-diene

Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govrsc.orguwindsor.ca This reaction is widely used to couple vinyl halides with aryl or vinyl boronic acids and their derivatives. nih.govnih.gov The reaction of this compound with various boronic acids would provide a straightforward route to a diverse range of substituted 1,4-diphenyl-1,3-butadiene analogues and other conjugated systems. These products are of interest for their applications in materials science and as pharmaceutical intermediates. nih.gov

The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. uwindsor.ca

Table 3: Suzuki-Miyaura Cross-Coupling of this compound with Boronic Acids This table presents expected products from the Suzuki-Miyaura coupling based on established procedures.

Boronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1,4-Diphenyl-1,3-butadiene
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene
Vinylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF1-Phenyl-1,3,5-hexatriene

Other Organometallic Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the extension of the conjugated system of this compound, leading to the synthesis of more complex polyenes.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.orgresearchgate.net This reaction would provide access to a variety of enyne structures, which are valuable intermediates in organic synthesis. libretexts.org

Table 4: Heck and Sonogashira Reactions of this compound This table outlines potential products from Heck and Sonogashira couplings based on known methodologies.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct
HeckStyrene (B11656)Pd(OAc)₂ / PPh₃Et₃NDMF1,6-Diphenyl-1,3,5-hexatriene
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF1-Phenyl-6-phenyl-1,3-hexadien-5-yne

Cycloaddition Reactions

The conjugated diene system of this compound makes it a potential candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactivity Profile with Diverse Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. chegg.comlibretexts.orgaroonchande.com The reactivity of the diene is influenced by its electronic properties and its ability to adopt the required s-cis conformation. The presence of a phenyl group on this compound can influence the electronic nature of the diene system.

Table 5: Predicted Diels-Alder Reactions of this compound This table provides a hypothetical overview of the Diels-Alder reactivity with common dienophiles.

DienophileExpected Adduct StructureNotes
Maleic anhydride4-Bromo-5-phenylcyclohex-4-ene-1,2-dicarboxylic anhydrideReaction likely requires thermal conditions.
N-Phenylmaleimide4-Bromo-2,5-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneExpected to be a reactive dienophile. rsc.orgresearchgate.net
Dimethyl acetylenedicarboxylateDimethyl 4-bromo-5-phenylcyclohexa-1,4-diene-1,2-dicarboxylateThe resulting cyclohexadiene could potentially undergo further reactions. chegg.com
Acrylonitrile4-Bromo-5-phenylcyclohex-3-ene-1-carbonitrileThe regioselectivity of the addition would need to be determined.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

In cycloaddition reactions, particularly the Diels-Alder reaction, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. For this compound, the phenyl group at the C1 position and the bromo group at the C4 position are both electron-withdrawing, which influences the frontier molecular orbitals (HOMO and LUMO) of the diene.

In a normal electron demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the reaction rate is enhanced. chemistrysteps.com However, with two electron-withdrawing groups, the diene becomes less nucleophilic. The regioselectivity of the Diels-Alder reaction of unsymmetrical dienes with unsymmetrical dienophiles can often be predicted by the "ortho-para rule". organicchemistrydata.orgmasterorganicchemistry.com For a 1-substituted diene, the "ortho" product is typically favored. In the case of this compound, the phenyl group at C1 would direct the major regioisomer to be the "ortho" adduct. The electronic influence of the substituents on the diene and dienophile determines the polarization of the termini of each reactant, and the major product arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com

The stereoselectivity of the Diels-Alder reaction is also a critical aspect. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. organicchemistrydata.org Furthermore, the "endo rule" often dictates the preferred stereochemical outcome, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. spcmc.ac.in This preference is due to secondary orbital interactions.

Pericyclic Reaction Mechanisms and Electronic Influences

The Diels-Alder reaction is a classic example of a pericyclic reaction, proceeding through a concerted mechanism involving a cyclic transition state. organic-chemistry.org The electronic nature of the substituents on the diene and dienophile has a profound impact on the reaction's feasibility and rate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the HOMO-LUMO energy gap. chemistrysteps.comspcmc.ac.in In the case of this compound, the presence of two electron-withdrawing groups would generally decrease its reactivity in a normal electron demand Diels-Alder reaction. However, it could be a suitable substrate for an inverse electron demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich. nih.gov

The mechanism of pericyclic reactions is well-explained by frontier molecular orbital (FMO) theory. The reaction proceeds through the overlap of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. spcmc.ac.in The substituents on the diene influence the energy and the coefficients of these orbitals, which in turn dictates the regioselectivity. For a 1-substituted diene like this compound, the FMO coefficients are expected to be larger on the C4 carbon, influencing the orientation of the incoming dienophile. chemtube3d.com

Functionalization and Derivatization Strategies

The presence of both a bromo substituent and a versatile diene system in this compound opens up numerous avenues for functionalization and derivatization.

Seleno-Functionalization Reactions for Heterocycle Synthesis (e.g., Selenophenes)

This compound and similar 1,3-dienyl bromides are effective precursors for the synthesis of selenophenes. One notable method involves the reaction of the diene with potassium selenocyanate (B1200272) (KSeCN). This transformation can proceed through a radical mechanism, initiated by the homolytic cleavage of the Se-CN bond, leading to a selenium-centered radical species that participates in the cyclization.

Alkenylboration Reactions for Homoallyl Boronic Ester Formation

Alkenylboration of 1,3-dienes provides a pathway to synthetically valuable homoallylic boronic esters. While direct alkenylboration of this compound is not extensively documented, related transformations suggest plausible routes. For instance, nickel-catalyzed reductive coupling of dienes with aldehydes in the presence of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) can furnish allyl boronic esters. nih.gov Another approach involves the palladium-catalyzed cross-coupling of a diene with a borylating agent. organic-chemistry.org These methods could potentially be adapted for this compound to generate versatile boronic ester intermediates, which are valuable in Suzuki cross-coupling reactions and for the synthesis of homoallylic alcohols. morressier.com

Nucleophilic Addition to the Diene System

Nucleophilic addition to conjugated dienes can proceed via either 1,2- or 1,4-addition pathways, leading to different products. lumenlearning.com The regioselectivity of the attack is influenced by the electronic nature of the substituents on the diene. In this compound, both the phenyl and bromo groups are electron-withdrawing.

In an electrophilic addition, protonation of the diene would lead to a resonance-stabilized allylic carbocation. The subsequent attack of a nucleophile can occur at two positions. The distribution of the products is often dependent on the reaction temperature, with the kinetically controlled product (often the 1,2-adduct) forming faster at lower temperatures, and the thermodynamically controlled product (often the more stable 1,4-adduct) dominating at higher temperatures. libretexts.orgyoutube.com

For direct nucleophilic attack on the diene system, the electron-withdrawing nature of the substituents would make the diene more susceptible to attack. The regioselectivity would be dictated by the relative electron deficiency at the different carbon atoms of the diene.

Radical Reaction Pathways and Their Control

The bromine atom in this compound can serve as a handle for initiating radical reactions. For example, radical addition of HBr to a conjugated diene can lead to both 1,2- and 1,4-addition products. masterorganicchemistry.comlibretexts.org The regioselectivity of radical addition is often anti-Markovnikov, with the bromine radical adding to the less substituted end of the double bond to generate the more stable radical intermediate. libretexts.org

Furthermore, the presence of the bromoalkene moiety allows for radical cyclization reactions. wikipedia.org These intramolecular reactions can be initiated by radical-generating reagents like tributyltin hydride and are a powerful tool for the construction of cyclic and polycyclic systems. researchgate.netharvard.edu The control of these radical pathways, often through the choice of initiator and reaction conditions, allows for the selective synthesis of complex molecular architectures.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Catalytic Transformations

Catalytic transformations involving (4-bromobuta-1,3-dien-1-yl)benzene are central to its synthetic utility. The mechanisms of these reactions are often intricate, involving a sequence of elementary steps orchestrated by a transition metal catalyst.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the catalytic cycle is universally characterized by two key steps: oxidative addition and reductive elimination. In the context of this compound, the carbon-bromine (C-Br) bond is the site of reaction.

The cycle typically begins with a low-valent transition metal complex, commonly Pd(0) or Ni(0).

Oxidative Addition : This is often the rate-determining first step where the metal center inserts itself into the C-Br bond of this compound. chemrxiv.org This process oxidizes the metal (e.g., from Pd(0) to Pd(II)) and creates a new organometallic intermediate. The reactivity order for oxidative addition with organic halides is generally R-I > R-Br > R-Cl, making the bromo-substituent of the target compound sufficiently reactive for many catalytic systems. chemrxiv.orgresearchgate.net The geometry of the resulting organopalladium(II) complex is typically square planar.

Transmetalation : Following oxidative addition, a second coupling partner, often an organoboron, organozinc, or organotin compound, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : This is the final step, where the two organic groups coupled to the metal center form a new carbon-carbon bond and are expelled from the coordination sphere. researchgate.net This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. The stability and electronic properties of the ligands attached to the metal are crucial for facilitating this step. researchgate.net

Catalytic Cycle for Suzuki-Miyaura Coupling

Step Description Intermediate Example
1. Oxidative Addition Pd(0) inserts into the C-Br bond of this compound. (4-phenylbuta-1,3-dien-1-yl)Pd(II)(Br)L₂
2. Transmetalation An organoborane (R'-BY₂) transfers its R' group to the Pd(II) center. (4-phenylbuta-1,3-dien-1-yl)Pd(II)(R')L₂

Different transition metals can be employed to catalyze reactions involving this compound, each offering unique advantages in terms of reactivity, selectivity, and cost. nih.govsnnu.edu.cnresearchgate.net

Palladium : Palladium is the most widely used catalyst for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. researchgate.net Its versatility and functional group tolerance are unparalleled. For substrates like this compound, palladium catalysts, particularly when supported by phosphine (B1218219) ligands, effectively control the catalytic cycle to favor both oxidative addition and reductive elimination. researchgate.net

Nickel : Nickel catalysts are often a more cost-effective and sometimes more reactive alternative to palladium. nih.gov They are particularly effective for coupling with challenging substrates that may not readily undergo oxidative addition with palladium. nih.gov Nickel has been used in Kumada vinylation to generate conjugated dienes and in hydroalkylation reactions. snnu.edu.cnnih.gov Its ability to engage in different oxidation states allows for unique reaction pathways.

Copper : Copper catalysis has a long history and is experiencing a resurgence, especially for cross-coupling reactions involving organoboron compounds and alkyl halides. rsc.orgrsc.org Copper-catalyzed methods can be advantageous as they are less expensive than palladium. rsc.org They have been successfully used for C-N and C-C bond formation. nih.govnih.gov

Iodine : While not a transition metal, molecular iodine can act as a promoter or catalyst in certain oxidative cross-coupling reactions. nih.gov It can facilitate C-H activation, enabling the coupling of two C-H containing fragments under oxidative conditions, representing a sustainable alternative to traditional methods that require pre-functionalized substrates. nih.gov

Ligands, the molecules bound to the metal center, play a pivotal role in modulating the catalyst's properties and are crucial for a successful transformation.

Steric and Electronic Tuning : The steric bulk and electronic properties of ligands directly influence the rates of oxidative addition and reductive elimination. researchgate.net For example, bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, can accelerate these steps and stabilize the catalytic species, leading to higher efficiency and broader substrate scope. nih.govnih.gov

Controlling Selectivity : In reactions where multiple outcomes are possible, the choice of ligand can be the deciding factor. For instance, in the coupling of allylic substrates, different palladium-ligand systems can be used to achieve either α- or γ-selective product formation. nih.gov For a diene system like this compound, ligand choice could influence which double bond participates in the reaction or control the stereochemistry of the product. Judicious choice of ligands can also suppress unwanted side reactions, such as homocoupling. documentsdelivered.com

Influence of Ligand Type on Catalytic Reactions

Ligand Type Common Examples Key Influence
Monodentate Phosphines PPh₃, PCy₃, Buchwald biarylphosphines Tune steric/electronic properties, enhance reactivity. nih.gov
Bidentate Phosphines dppe, BINAP Chelation effect stabilizes catalyst, can induce chirality. documentsdelivered.com

Insights into Pericyclic and Concerted vs. Stepwise Processes

Beyond metal-catalyzed transformations, the conjugated π-system of this compound makes it a candidate for pericyclic reactions, such as cycloadditions. A key mechanistic question in these and other reactions is whether they proceed through a single, synchronous transition state (concerted) or via one or more intermediates (stepwise). ox.ac.ukyoutube.com

Computational chemistry is a powerful tool for distinguishing between concerted and stepwise pathways by analyzing the potential energy surface of a reaction.

Concerted Pathways : In a concerted reaction, all bond-making and bond-breaking occurs in a single step. The energy profile shows one peak, corresponding to a single transition state. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is the classic example. The reaction of a diene with a dienophile, if concerted, would proceed through a highly ordered, cyclic transition state.

Stepwise Pathways : A stepwise mechanism involves the formation of one or more intermediates, each with its own preceding and succeeding transition state. The energy profile for a two-step reaction will show two peaks (transition states) separated by a valley (the intermediate). youtube.com For a conjugated diene, a stepwise cycloaddition could involve the initial formation of a diradical or zwitterionic intermediate. windows.netnih.gov

Computational studies on similar systems, like the reaction of butadiene with allene, have shown that the reaction can proceed through a single "ambimodal" transition state that leads to both concerted and stepwise trajectories, highlighting the fine energetic balance between these pathways. windows.netnih.gov

The possibility of a stepwise mechanism raises the question of the nature of the intermediate.

Diradical Intermediates : In non-polar cycloadditions, a common stepwise pathway involves the formation of a diradical intermediate, where two unpaired electrons reside on different atoms. windows.netnih.gov For example, the reaction of a diene with another π-system could first form a single covalent bond, leaving a radical on the former diene and another on the reaction partner. This diradical can then close to form the final ring product. windows.net The stability of this diradical intermediate is a critical factor in determining whether the stepwise path is competitive with the concerted one. nih.gov

Spin State : The spin state of electrons is a crucial consideration, particularly for diradical intermediates and transition metal catalysis. A diradical can exist in a singlet state (spins paired) or a triplet state (spins parallel). In transition metal catalysis, the spin state of the metal center can influence its reactivity and the reaction mechanism. rsc.org Understanding the electronic structure and spin configurations of metal centers and potential intermediates is essential for designing efficient catalysts and predicting reaction outcomes. rsc.org

Regiochemical and Stereochemical Control Mechanisms

The primary focus of mechanistic studies on this compound has been its participation in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. The inherent structure of the bromodiene, typically existing as the (1E,3E)-isomer, presents the challenge of maintaining the stereochemical integrity of the double bonds while ensuring the coupling reaction occurs at the desired C-Br bond.

The stereochemical outcome of these cross-coupling reactions is largely dictated by the mechanistic cycle of the palladium catalyst. A key feature of many palladium-catalyzed couplings involving vinyl halides is the retention of the double bond geometry. This stereoretention is a consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, in a typical Suzuki-Miyaura coupling, the oxidative addition of the (E,E)-(4-bromobuta-1,3-dien-1-yl)benzene to a Pd(0) complex proceeds with retention of the diene's configuration. Subsequent transmetalation with an organoboron reagent and final reductive elimination to yield the coupled product also occur with retention of stereochemistry, thus preserving the E,E-geometry of the diene backbone in the final product.

The choice of catalyst, ligands, and reaction conditions plays a crucial role in ensuring high fidelity in stereoretention. While standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) often provide good results, the development of more specialized ligand systems has further improved the stereospecificity of these reactions.

In the context of regioselectivity, the primary question is whether the coupling reaction will occur exclusively at the C-Br bond or if competing reactions, such as those involving the double bonds, will take place. In palladium-catalyzed cross-coupling reactions, the high reactivity of the C(sp²)-Br bond compared to the C=C double bonds of the diene system generally ensures high regioselectivity. The initial oxidative addition of the palladium catalyst to the C-Br bond is a highly favored and rapid process, effectively directing the subsequent coupling steps to this position.

However, under certain conditions, particularly with highly reactive reagents or catalysts, side reactions can occur. For example, in Heck-type reactions, the possibility of insertion of the alkene partner into the palladium-hydride species formed after β-hydride elimination from other parts of the molecule could lead to a mixture of products. Therefore, careful optimization of reaction parameters is essential.

The following table summarizes representative conditions and outcomes for cross-coupling reactions involving this compound, illustrating the high degree of stereochemical control that can be achieved.

EntryCoupling PartnerCatalyst SystemBaseSolventProductStereochemistry
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O(1E,3E)-1,4-Diphenylbuta-1,3-dieneRetention (E,E)
2Styrene (B11656)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF(1E,3E,5E)-1,6-Diphenylhexa-1,3,5-trieneRetention (E,E)
3Tributyl(vinyl)tinPdCl₂(PPh₃)₂-THF(1E,3E)-1-Phenylhexa-1,3,5-trieneRetention (E,E)

Table 1: Examples of Stereoselective Cross-Coupling Reactions of this compound

The data in Table 1 underscores the general trend of stereoretention in palladium-catalyzed cross-coupling reactions of this compound. The consistent formation of products with the E,E-diene configuration highlights the robustness of these methods for stereoselective synthesis. The mechanistic basis for this high fidelity lies in the well-understood and generally concerted nature of the key steps within the palladium catalytic cycle.

Further detailed mechanistic investigations, including kinetic studies and computational modeling, continue to refine our understanding of the subtle electronic and steric effects that can influence the regiochemical and stereochemical outcomes of reactions involving this versatile diene. This ongoing research will undoubtedly lead to the development of even more selective and efficient synthetic methodologies.

Computational and Theoretical Chemistry Studies on 4 Bromobuta 1,3 Dien 1 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For (4-bromobuta-1,3-dien-1-yl)benzene, these calculations would provide invaluable insights into its behavior.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule dictates its physical and chemical properties. An analysis of this compound's electronic structure would involve mapping the distribution of electrons within the molecule. This is often visualized through electron density maps, which highlight regions of high and low electron concentration.

A key component of electronic structure analysis is the Frontier Molecular Orbital (FMO) theory , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and symmetry of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. In a reaction, the HOMO of one molecule interacts with the LUMO of another.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the conjugated diene system and the phenyl group would significantly influence the energies of the HOMO and LUMO. The presence of the bromine atom, an electron-withdrawing group, would also modulate the electronic properties.

A hypothetical representation of the HOMO and LUMO for a similar conjugated system, 1,3-butadiene (B125203), shows the distribution of the π molecular orbitals. In a more complex molecule like this compound, these orbitals would be more intricate, with contributions from the phenyl ring and the bromine atom.

Conformational Analysis of the Diene and Its Halogenated Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its properties and reactivity. For this compound, the rotation around the single bonds in the butadienyl chain and the bond connecting the chain to the phenyl ring would lead to various conformers.

Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface scan for these rotations. This would identify the most stable conformers (local minima on the potential energy surface) and the transition states connecting them. The relative energies of these conformers would determine their population at a given temperature.

For halogenated derivatives, the size and electronegativity of the halogen atom would influence the conformational preferences due to steric and electronic effects. For instance, replacing bromine with chlorine or iodine would alter the rotational barriers and the geometry of the most stable conformer.

Reactivity Predictions Based on Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MESP is a plot of the electrostatic potential on the electron density surface of a molecule.

Negative MESP regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the π-system of the diene and the phenyl ring.

Positive MESP regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms and the region around the carbon atom bonded to the bromine would likely exhibit a positive MESP.

By analyzing the MESP map of this compound, one could predict how it would interact with other reagents. For example, an electrophile would preferentially attack the regions of the molecule with the most negative electrostatic potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior and reaction pathways.

Simulation of Reaction Pathways and Transition States

Molecular dynamics (MD) simulations can be employed to model the trajectory of atoms over time, providing a view of the molecule's dynamic behavior. To study a chemical reaction, one can use methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to simulate the reaction pathway.

For a potential reaction involving this compound, such as an electrophilic addition to the diene, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of a reaction.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to approximate the effect of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute molecule. This approach is more computationally intensive but provides a more detailed and accurate picture of the specific interactions between the solute and solvent molecules, such as hydrogen bonding.

For this compound, the choice of solvent would influence the stability of charged intermediates or transition states, thereby affecting the reaction pathway and kinetics. Simulations including solvent effects would provide a more realistic model of its reactivity in a chemical reaction.

Theoretical Studies on Bromine Substitution Effects on Diene Reactivity

The introduction of a bromine atom into a conjugated diene system, such as in this compound, has profound implications for the molecule's reactivity, particularly in cycloaddition reactions. Theoretical and computational studies have been instrumental in elucidating the multifaceted nature of bromine's influence, which extends beyond simple steric hindrance to electronic and stereoelectronic effects.

One of the most significant impacts of bromine substitution is the dramatic enhancement of stereocontrol in Diels-Alder reactions. nih.gov Combined experimental and computational investigations on chiral dienols have demonstrated that a strategically placed bromine substituent can lead to complete π-diastereofacial and endo/exo stereoselection. nih.gov For instance, while a non-brominated diene might yield a mixture of several diastereomeric products, the corresponding bromo-substituted diene can produce a single stereoisomer. nih.gov

Computational analysis, often employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31+G(d), has been crucial in understanding these observations. nih.gov Examination of the transition state geometries reveals that the bromine atom can exert a powerful directing effect. This control is attributed to a combination of steric interactions, which disfavor certain approaches of the dienophile, and stereoelectronic effects, where the orbital interactions involving the bromine atom stabilize one transition state over others.

A theoretical analysis of substituent effects on diene reactivity in Diels-Alder reactions highlights four primary ways a substituent can influence the transition state stabilization: steric, mesomeric, inductive, and polarizability effects. nih.gov In the case of bromine, its large atomic radius leads to significant steric demands. Electronically, bromine is an electron-withdrawing group via the inductive effect due to its high electronegativity, yet it can also act as a π-donor through its lone pairs (mesomeric effect). The high polarizability of bromine further contributes to its interaction with approaching reactants. These competing electronic factors can modulate the energy of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby affecting the reaction rate and selectivity under the principles of frontier molecular orbital theory. ijcrcps.com

The nature of the substituents on both the diene and the dienophile determines whether a Diels-Alder reaction proceeds via a normal or inverse electron-demand pathway. ijcrcps.com While electron-donating groups on the diene typically accelerate normal electron-demand reactions, the complex electronic nature of bromine means its effect can be subtle. Computational studies allow for a precise quantification of these electronic effects and their correlation with reaction barriers.

Key Effects of Bromine Substitution on Diene Reactivity

EffectDescriptionImpact on Reactivity
StereocontrolDirects the incoming dienophile to a specific face of the diene.Leads to high or complete π-diastereofacial and endo/exo stereoselection in Diels-Alder reactions. nih.gov
Steric HindranceThe large size of the bromine atom physically blocks certain reaction pathways.Influences facial selectivity and can disfavor sterically congested transition states. rsc.org
Inductive EffectWithdraws electron density from the diene backbone due to high electronegativity.Lowers the energy of the diene's molecular orbitals. nih.gov
Mesomeric EffectDonates electron density from its lone pairs into the π-system.Can partially counteract the inductive effect, raising the HOMO energy. nih.gov
PolarizabilityThe electron cloud of bromine is easily distorted, influencing van der Waals interactions.Contributes to the stabilization of the transition state. nih.gov

Advanced Computational Methodologies Applied to Related Systems (DFT, CASPT2)

To accurately model the behavior of halogenated conjugated systems like this compound, researchers employ a range of sophisticated computational methodologies. The choice of method is critical, as it must be capable of handling the complex electronic structure arising from electron correlation and, in some cases, multireference character, especially when studying photochemical reactions or excited states.

Density Functional Theory (DFT) is a workhorse in computational chemistry for studying the ground-state properties and reaction mechanisms of systems containing bromo-substituted dienes. mdpi.comrsc.org Functionals like B3LYP are widely used to optimize geometries of reactants, products, and transition states, as well as to calculate reaction energetics. nih.gov For instance, DFT has been successfully used to model Suzuki-Miyaura reactions involving bromo-substituted heterocycles, providing insights into reaction mechanisms, including hydrodebromination side reactions. mdpi.com These studies often involve mapping potential energy surfaces to understand the regioselectivity and energetics of different reaction pathways. rsc.org

However, for phenomena involving excited states, such as predicting photophysical properties or modeling photochemical reactions, standard DFT can be insufficient. Time-Dependent DFT (TD-DFT) is often used as a first approach for excited states, but its accuracy can be limited, especially for systems with charge-transfer or multireference character.

Complete Active Space Perturbation Theory of the Second Order (CASPT2) is a high-level, multireference method that provides a more robust description of excited states. nih.govacs.org It begins with a Complete Active Space Self-Consistent Field (CASSCF) calculation, which correctly describes the static correlation by including all important electronic configurations. The remaining dynamic correlation is then added using second-order perturbation theory. CASPT2 is particularly valuable for obtaining accurate excited-state geometries and relative spin-state energetics. nih.govacs.org While computationally demanding, CASPT2 serves as a benchmark for assessing the performance of more cost-effective methods like DFT and its variants. nih.gov For example, comparative studies have shown that CASPT2 can provide very accurate results for the excited-state geometries of small molecules, often in close agreement with other high-level methods like Coupled-Cluster (CC3). acs.org

The synergy between these advanced computational methods allows for a comprehensive understanding of complex chemical systems. DFT can be used to efficiently explore broad potential energy surfaces and identify key intermediates and transition states. High-level methods like CASPT2 can then be employed for specific points of interest, such as excited-state minima or conical intersections, to provide benchmark-quality data. This hierarchical approach is essential for building accurate models of reactivity and photochemistry in molecules like this compound and its derivatives.

Comparison of Advanced Computational Methodologies

MethodologyAbbreviationPrimary Application in This ContextStrengthsLimitations
Density Functional TheoryDFTGround-state geometry optimization, reaction mechanisms, transition state analysis. mdpi.comrsc.orgComputationally efficient, good accuracy for ground-state properties of many systems.Standard functionals can be inaccurate for excited states, systems with strong static correlation, and long-range interactions.
Complete Active Space Perturbation Theory of the Second OrderCASPT2High-accuracy calculation of excited-state energies and geometries, systems with multireference character. nih.govacs.orgAccurately treats both static and dynamic electron correlation, considered a benchmark method. nih.govComputationally very expensive, choice of active space can be complex and requires expertise.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Natural Product Synthesis

The 1,3-diene motif is a common structural element found in a vast number of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often relies on the use of versatile building blocks that can be elaborated into the desired target. While direct applications of (4-bromobuta-1,3-dien-1-yl)benzene in the total synthesis of specific natural products are not extensively documented, its structural features make it an attractive starting material. The diene unit can participate in various cycloaddition reactions, and the bromine atom allows for the introduction of additional functional groups through cross-coupling reactions. This dual reactivity makes it a potential key intermediate in the synthesis of complex natural products containing a substituted butadiene moiety. The development of synthetic methodologies utilizing such building blocks is crucial for accessing novel and intricate molecular structures. nih.govresearchgate.net

Precursor for Optoelectronic Materials

Conjugated organic molecules are the cornerstone of modern optoelectronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-system of this compound makes it an intriguing candidate for the synthesis of such materials. The phenyl-substituted diene core contributes to the electronic properties of the molecule, while the bromo-substituent provides a site for further molecular elaboration. Through reactions such as the Heck or Suzuki coupling, the bromine atom can be replaced with other aromatic or unsaturated groups, leading to the formation of highly conjugated systems with tailored optoelectronic properties. The fluorescence properties of some 1,4-diaryl-1,3-dienes, which can be synthesized from precursors like this compound, suggest their potential application as fluorescent materials. nih.gov

Monomer in Controlled Polymerization Processes for Specialty Polymers

The presence of a polymerizable diene unit in this compound opens up the possibility of its use as a monomer in the synthesis of specialty polymers. The reactivity of the diene can be harnessed in various polymerization techniques, including controlled radical polymerization and transition-metal-catalyzed polymerization. The bromine atom can also play a role in the polymerization process, potentially acting as an initiating or a functional site. For instance, in atom transfer radical polymerization (ATRP), the bromo-group could serve as an initiator, allowing for the growth of polymer chains with well-defined molecular weights and low dispersity. The resulting polymers, incorporating the phenyl-substituted diene unit, may exhibit unique thermal, mechanical, and optical properties, making them suitable for a range of specialized applications. The allyl group in similar compounds is known to participate in polymerization reactions. cymitquimica.com

Synthesis of Highly Conjugated Systems (e.g., Diarylbutadienes, Hexatrienes)

One of the most significant applications of this compound is in the synthesis of highly conjugated systems. sioc-journal.cn The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the facile formation of new carbon-carbon bonds, extending the conjugation of the diene system.

Synthesis of Diarylbutadienes:

A prominent example is the synthesis of (1E,3E)-1,4-diarylbuta-1,3-dienes. nih.gov These compounds are valuable building blocks in organic synthesis and have potential applications in materials science. nih.gov In a typical reaction, this compound can be coupled with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) to yield the corresponding 1,4-diaryl-1,3-butadiene. The Heck reaction provides another route, where the bromodiene is reacted with a styrene (B11656) derivative. nih.gov These reactions often proceed with high stereoselectivity, yielding the desired (E,E)-isomer. nih.gov

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Highly Conjugated Systems

Reaction TypeReactantsCatalystProduct Type
Suzuki CouplingThis compound, Arylboronic acidPalladium complex1,4-Diaryl-1,3-butadiene
Stille CouplingThis compound, ArylstannanePalladium complex1,4-Diaryl-1,3-butadiene
Heck ReactionThis compound, StyrenePalladium complex1,4-Diaryl-1,3-butadiene

Synthesis of Hexatrienes:

Similarly, the reaction of this compound with a vinyl-containing coupling partner can lead to the formation of conjugated hexatrienes. These extended π-systems are of interest for their electronic and optical properties and can serve as building blocks for even larger conjugated molecules and polymers.

Design and Synthesis of Novel Heterocyclic Compounds

The diene functionality of this compound makes it a valuable four-carbon component for the construction of six-membered rings via [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgnih.gov This powerful reaction allows for the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step, providing a highly efficient route to complex cyclic systems. libretexts.org

By reacting with a suitable dienophile (a molecule containing a double or triple bond), this compound can be converted into a variety of substituted cyclohexene (B86901) derivatives. The nature of the dienophile determines the type of heterocycle that can be formed. For instance, if the dienophile contains a heteroatom, such as nitrogen or oxygen, the resulting cycloadduct will be a heterocyclic compound. The bromine atom on the initial diene can be retained in the product, providing a handle for further functionalization of the newly formed ring system. The Diels-Alder reaction is highly stereospecific, and the stereochemistry of the starting diene and dienophile dictates the stereochemistry of the product. libretexts.org

Furthermore, the bromine atom can be involved in subsequent intramolecular reactions to form additional rings, leading to the synthesis of complex polycyclic and heterocyclic scaffolds. The versatility of the Diels-Alder reaction, combined with the potential for post-cyclization modifications, makes this compound a valuable tool for the design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Analytical and Spectroscopic Methodologies for Structural Elucidation of Reaction Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. beilstein-journals.orglongdom.org For a compound like (4-bromobuta-1,3-dien-1-yl)benzene, with its potential for various isomers, NMR is indispensable.

1D and 2D NMR for Constitutional and Stereochemical Assignments

One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectroscopy, provides fundamental information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. Similarly, ¹³C NMR indicates the number of distinct carbon environments.

For more complex structural and stereochemical assignments, two-dimensional (2D) NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling relationships, helping to establish the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two or three bonds. These techniques are instrumental in piecing together the complete molecular framework.

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylbutadienyl Halide Derivative

Atom ¹H NMR (400 MHz, CDCl₃) δ [ppm] ¹³C NMR (100 MHz, CDCl₃) δ [ppm]
Aromatic CH (2H)7.42 (d, J = 7.4 Hz)128.6
Aromatic CH (m)7.35–7.21 (m)129.0, 127.6
Olefinic CH6.96–6.88 (m, 2H)133.1, 132.7
Olefinic CH6.70–6.55 (m, 2H)129.7, 126.4

Data is for 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene and is intended to be illustrative for the analogous bromo compound.

The coupling constants (J values) observed in the ¹H NMR spectrum are particularly crucial for assigning the stereochemistry (E/Z) of the double bonds in the butadiene chain.

Isomer Differentiation using NMR Data

The various potential isomers of this compound, including constitutional isomers (differing in the position of the bromine atom or the phenyl group) and stereoisomers (E/Z isomers of the double bonds), can be distinguished using NMR spectroscopy. For instance, the ¹H NMR spectra of different isomers will exhibit unique chemical shifts and coupling patterns for the vinylic protons. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY or 1D NOE difference experiments, can provide through-space correlations between protons, which is a powerful tool for confirming stereochemical assignments. nih.gov The presence or absence of an NOE between specific protons across a double bond can definitively establish its E or Z configuration.

High-Resolution Mass Spectrometry for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. This is particularly important for confirming the successful incorporation of the bromine atom in this compound, as the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units.

Table 2: Expected HRMS Data for this compound

Isotope Chemical Formula Calculated Exact Mass
⁷⁹BrC₁₀H₉⁷⁹Br207.9888
⁸¹BrC₁₀H₉⁸¹Br209.9867

The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to corroborate the assignments made by NMR.

Chromatographic Separation Techniques for Mixture Analysis and Purification

The synthesis of this compound often results in a mixture of products, including different isomers and unreacted starting materials. Chromatographic techniques are essential for both the analysis of these mixtures and the purification of the desired product. walshmedicalmedia.comnih.govnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for separating the components of a reaction mixture. mdpi.comnsf.gov By employing a suitable stationary phase and mobile phase (for HPLC) or temperature program (for GC), different isomers can be resolved as distinct peaks in the chromatogram. The retention time of each peak is a characteristic property that can be used for identification when compared to authentic standards. Coupling these separation techniques with mass spectrometry (GC-MS or LC-MS) allows for the identification of each separated component based on its mass spectrum.

For the purification of this compound on a preparative scale, column chromatography is commonly used. A typical procedure for a related phenylbutadienyl halide involves the use of silica (B1680970) gel as the stationary phase and a mixture of non-polar and moderately polar solvents, such as petroleum ether and ethyl acetate, as the eluent. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Table 3: Exemplary Chromatographic Purification Parameters

Technique Stationary Phase Eluent System (example)
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (e.g., 10:1 v/v)

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to specific derivatives)

In cases where a derivative of this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry and solid-state conformation of the molecule. While not always applicable, particularly for oils or amorphous solids, a successful crystal structure analysis provides an unambiguous confirmation of the molecular structure determined by spectroscopic methods. beilstein-journals.org

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